Superior LOXL2 Inhibitory Potency: A 6.2-Fold Improvement Over a Structurally Related Oxazole-Based Scaffold
A derivative containing the 5-bromo-oxazole-2-carbaldehyde substructure demonstrates an IC₅₀ of 50 nM against human LOXL2 (lysyl oxidase homolog 2) in a CHO cell-based fluorescence assay [1]. In contrast, a structurally related oxazole-containing comparator, BDBM50232682 (CHEMBL3467241), which lacks the bromine substituent and differs in peripheral substitution, exhibits an IC₅₀ of 309 nM under comparable assay conditions [2]. This represents a 6.2-fold improvement in inhibitory potency attributable to the specific substitution pattern incorporating the 5-bromo-oxazole-2-carbaldehyde moiety.
| Evidence Dimension | Inhibitory activity against human LOXL2 |
|---|---|
| Target Compound Data | IC₅₀ = 50 nM |
| Comparator Or Baseline | BDBM50232682 (CHEMBL3467241): IC₅₀ = 309 nM |
| Quantified Difference | 6.2-fold lower IC₅₀ (higher potency) |
| Conditions | Human LOXL2 expressed in CHO cells; H₂O₂ production from oxidative deamination of DAP measured via fluorescence assay; 2 hr preincubation |
Why This Matters
This potency differential directly influences the selection of synthetic intermediates for medicinal chemistry campaigns targeting LOXL2-associated fibrosis and cancer, as the 50 nM IC₅₀ represents a more favorable starting point for lead optimization than the 309 nM comparator.
- [1] BindingDB. (n.d.). BDBM50266783 (CHEMBL4086010). IC₅₀ = 50 nM against human LOXL2. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50266783 View Source
- [2] BindingDB. (n.d.). BDBM50232682 (CHEMBL3467241). IC₅₀ = 309 nM against human LOXL2. Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50232682 View Source
